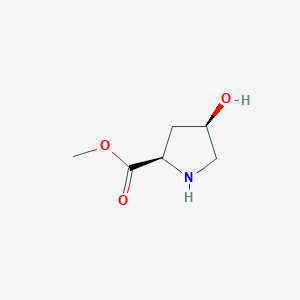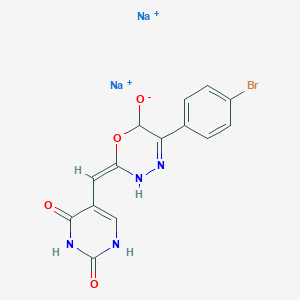
1,2-ジステアロイル-sn-グリセロ-3-ホスホエタノールアミン
概要
説明
Synthesis Analysis
The synthesis of DSPE and its analogs involves improved methods yielding significant overall product, demonstrating the chemical's versatility in laboratory preparations. For instance, Abdelmageed et al. (1989) reported improved syntheses of DSPE analogs with overall yields of 71% through steps including dialkylation and hydrogenolysis, highlighting the efficiency of these methods in producing phospholipids (Abdelmageed et al., 1989). Furthermore, Zhang et al. (2017) developed an efficient method for synthesizing DHPE, a type of DSPE, emphasizing the strategic use of specific starting materials to achieve a 32% overall yield through an eight-step process (Zhang et al., 2017).
Molecular Structure Analysis
DSPE's molecular structure has been elucidated through various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and molecular dynamics (MD) studies. Hu et al. (2017) provided a comprehensive chemical shift assignment of DSPE using NMR, revealing detailed structural information at the atomic level. This study demonstrates the capability of NMR spectroscopy in characterizing DSPE's molecular structure, including its interaction with drugs in micelles (Hu et al., 2017).
Chemical Reactions and Properties
DSPE participates in various chemical reactions, including those involved in its synthesis and modifications. For example, the synthesis process often involves reactions such as dialkylation, hydrogenolysis, and phosphorylation, showcasing the chemical reactivity of DSPE in forming desired products with specific structural features.
Physical Properties Analysis
The physical properties of DSPE, such as phase behavior and thermal stability, have been studied extensively. Yu et al. (1995) explored the phase behavior of DSPE in glycerol, using differential scanning calorimetry and X-ray diffraction, revealing the lipid's transition from lamellar crystalline to inverted hexagonal phase (Yu et al., 1995).
Chemical Properties Analysis
The chemical properties of DSPE, including its interaction with other molecules and its role in forming liposomes and nanoparticles, are critical for its applications in drug delivery and formulation. Johansson et al. (2005) demonstrated the formation of stable bilayer disks from DSPE, highlighting its utility in creating novel model membranes for drug partition studies (Johansson et al., 2005).
科学的研究の応用
薬物送達システム
DSPEは、薬物送達に一般的に使用される球状のベシクルであるリポソームの作製における重要な成分です。 DSPEの両親媒性により、薬物をカプセル化し、分解から保護し、体内の標的部位への送達を強化するバイレイヤー構造を形成することができます .
ナノ粒子安定化
DSPEのステアロイル鎖は、脂質ナノ粒子(LNP)の安定性に寄与しています。 LNPは、mRNAワクチンを含む治療剤の送達にますます使用されています。 DSPEは、これらのワクチンの有効性にとって重要な、安定で生体適合性があり、非免疫原性のナノ粒子構造を形成するのに役立ちます .
遺伝子治療
遺伝子治療研究では、DSPE-PEGコンジュゲートを使用して核酸と複合体を形成します。 これらの複合体は、送達中の遺伝物質を効果的に保護し、細胞への移行を促進することで、遺伝子治療技術を強化することができます .
機能化された生体分子送達
DSPEは、ポリエチレングリコール(PEG)やその他の生体分子とコンジュゲートして、機能化された送達システムを作製できます。 これらのシステムは、特定の細胞や組織への化学療法剤、タンパク質、または画像化剤の標的送達のために調整することができます .
作用機序
Target of Action
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) is a type of phosphoethanolamine (PE) lipid . It is primarily used in the synthesis of liposomes , which are tiny spherical vesicles that can encapsulate drugs, proteins, or nucleic acids. This makes DSPE a crucial component in drug delivery systems, particularly for targeted therapies .
Mode of Action
DSPE interacts with other lipids to form the bilayer structure of liposomes . The hydrophilic head of DSPE interacts with the aqueous environment, while the hydrophobic tails align with each other, forming a lipid bilayer . This structure allows liposomes to encapsulate both hydrophilic and hydrophobic substances, enhancing the delivery of various therapeutic agents .
Biochemical Pathways
The primary biochemical pathway involving DSPE is the formation and function of liposomes. Liposomes can fuse with cell membranes or endosomes, releasing their contents into the cell . This mechanism is often exploited in drug delivery, allowing for targeted and efficient delivery of therapeutic agents .
Pharmacokinetics
The pharmacokinetics of DSPE largely depend on its incorporation into liposomes. Liposomes can improve the bioavailability of encapsulated drugs by protecting them from degradation, enhancing absorption, and allowing for controlled release . The exact adme properties can vary depending on the specific formulation of the liposome and the encapsulated substance .
Result of Action
The primary result of DSPE’s action is the formation of liposomes that can deliver therapeutic agents to specific cells or tissues . By encapsulating drugs, DSPE can enhance their stability, improve their pharmacokinetics, and minimize off-target effects .
Action Environment
The action of DSPE can be influenced by various environmental factors. For instance, the stability of DSPE-containing liposomes can be affected by temperature and pH . Moreover, the presence of serum proteins can influence the interaction of liposomes with cells . Therefore, the formulation of DSPE liposomes often needs to be optimized based on the specific application and administration route .
Safety and Hazards
将来の方向性
DSPE has been used in the development of mRNA-lipid nanoparticle COVID-19 vaccines . It plays a crucial role in forming the lipid nanoparticle to protect the mRNA, which is translated into proteins to fight against the virus . DSPE with attached polyethylene glycol (PEG), containing active carboxy N-Hydroxysuccinimide ester (NHS), is a linear heterobifunctional self-assembling reagent to prepare PEGylated liposomes or micelles .
特性
IUPAC Name |
[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H82NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(43)47-37-39(38-49-51(45,46)48-36-35-42)50-41(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h39H,3-38,42H2,1-2H3,(H,45,46)/t39-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNGJLRDBYCPGB-LDLOPFEMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H82NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601240990 | |
| Record name | 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601240990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
748.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | PE(18:0/18:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0008991 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
1069-79-0 | |
| Record name | 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1069-79-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001069790 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601240990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]ethane-1,2-diyl distearate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.695 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-DISTEAROYL-SN-GLYCERO-3-PHOSPHOETHANOLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1G4B5265CQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PE(18:0/18:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0008991 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6,7-dihydro-2H-pyrrolo[2,1-c][1,2,4]triazol-3(5H)-one](/img/structure/B53513.png)





![1h-Pyrazolo[3,4-g]quinoxaline](/img/structure/B53526.png)
![[3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] dodecanoate](/img/structure/B53528.png)

![2-[(5S,8S,8aS)-3,8-dimethyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulen-5-yl]prop-2-enoic acid](/img/structure/B53532.png)



